1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one
Description
Properties
Molecular Formula |
C10H10Cl2O2 |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
1-(2,5-dichloro-4-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10Cl2O2/c1-5(2)10(14)6-3-8(12)9(13)4-7(6)11/h3-5,13H,1-2H3 |
InChI Key |
NXQOUTXNDZADNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC(=C(C=C1Cl)O)Cl |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sequential FC + Chlorination | High regioselectivity | Multi-step, time-consuming | 65–70% |
| Pre-Chlorinated FC | Avoids post-acylation steric issues | Low yield due to hindered reactivity | 55–60% |
| One-Pot Tandem | Reduced steps | Competing reactions lower yield | 50–55% |
| Hydroxylation | Late-stage functionalization | Poor selectivity for -OH position | 40–45% |
Purification and Characterization
- Chromatography : Silica gel (hexane:EtOAc gradients) is standard.
- Spectroscopic Data :
Industrial-Scale Considerations
- Catalyst Recycling : AlCl₃ recovery via aqueous workup reduces costs.
- Solvent Choice : Dimethyl carbonate (DMC) as a green solvent improves sustainability.
Chemical Reactions Analysis
1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
The applications of 1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one are primarily in scientific research, specifically in the synthesis of various chemical compounds with antimicrobial and anticancer activities .
Chemical and Physical Properties
this compound is also known by its CAS number 1525485-66-8 and has a molecular weight of 233.09 .
Scientific Research Applications
this compound is used as a building block in the synthesis of more complex molecules with potential biological activities .
- Antimicrobial Research: It is utilized in creating derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which are screened for antimicrobial activity against multidrug-resistant bacterial and fungal pathogens . These derivatives have shown promising activity against Gram-positive pathogens, including vancomycin-intermediate S. aureus strains .
- Anticancer Research: Derivatives containing a 3,5-dichloro-2-hydroxyphenyl substituent have demonstrated anticancer activity in human pulmonary cancer cell culture models .
- Synthesis of Novel Compounds: It serves as a core structure in synthesizing γ-amino acid derivatives and other compounds with potential pharmaceutical applications .
Mechanism of Action
The mechanism of action of 1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atoms play a crucial role in its reactivity and interactions with biological molecules. The compound may exert its effects by modulating enzyme activity, disrupting microbial cell membranes, or scavenging free radicals .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituent positions, halogenation, and functional groups. Below is a detailed comparison based on available data:
Structural Analogues with Chlorine and Hydroxyl Substituents
- The ethyl group enhances hydrophobicity relative to the methyl group in the target compound. Applications: Likely used in studies of steric effects on hydrogen-bonded networks .
- Impact: The symmetric 3,5-dichloro arrangement creates a more rigid structure, while the dimethyl group increases steric bulk, possibly reducing solubility in polar solvents. Applications: Explored for crystallographic packing patterns due to symmetry .
Halogen-Substituted Analogues (Non-Hydroxyl)
- Impact: Absence of the hydroxyl group eliminates hydrogen-bonding capacity, reducing melting point and aqueous solubility compared to the target compound. Safety data indicate standard handling protocols for halogenated ketones .
Methoxy- and Fluoro-Substituted Analogues
- 1-(4-Fluorophenyl)-2-methylpropan-1-one (): Substituents: Fluorine at position 4. Smaller atomic size of F vs. Cl minimizes steric effects .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Hydrogen Bonding: The hydroxyl group in the target compound enables stronger intermolecular H-bonding than non-hydroxylated analogs, influencing crystal packing and thermal stability .
- Electronic Effects : Chlorine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to methoxy-substituted analogs .
- Safety Profile : Halogenated ketones (e.g., CAS 898766-60-4) require precautions against inhalation and skin contact, but the hydroxyl group in the target compound may mitigate volatility .
Biological Activity
1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one is a synthetic organic compound classified as a hydroxyphenyl ketone. Its molecular formula is C₁₁H₁₃Cl₂O₂, with a molecular weight of 233.09 g/mol. The compound features a phenolic ring substituted with two chlorine atoms and a hydroxyl group, alongside a methylpropanone moiety. This unique structural arrangement contributes to its diverse biological activities, particularly in antimicrobial and potential anticancer applications.
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial activity , particularly against Gram-positive bacteria and pathogenic fungi. Research indicates that it may inhibit the growth of various multidrug-resistant pathogens, including Staphylococcus aureus and Clostridium difficile. The structure-activity relationship (SAR) suggests that the presence of the dichloro and hydroxy groups enhances its efficacy against these pathogens.
Table 1: Antimicrobial Efficacy Against Selected Pathogens
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Enterococcus faecalis | 64 | |
| Clostridium difficile | 16 | |
| Candida auris | 64 |
The antimicrobial mechanism of this compound is believed to involve disruption of microbial cell membranes and inhibition of essential cellular processes. This compound may interfere with protein synthesis or DNA replication in susceptible organisms, leading to cell death.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research . Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including lung cancer (A549) models. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.
Table 2: Anticancer Activity Against Selected Cell Lines
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 25 | |
| HeLa (Cervical Cancer) | 30 | |
| MCF-7 (Breast Cancer) | 40 |
Study on Antimicrobial Resistance
A recent study assessed the effectiveness of various derivatives, including this compound, against antibiotic-resistant strains of S. aureus. The findings indicated that this compound could serve as a potential lead for developing new antimicrobial agents targeting resistant strains. It showed significant activity against vancomycin-intermediate strains, suggesting its utility in addressing the growing concern of antimicrobial resistance in clinical settings .
Evaluation in Cancer Models
In another study focusing on anticancer properties, researchers evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. Results indicated a dose-dependent reduction in tumor size when treated with the compound, highlighting its potential as a therapeutic agent for specific cancer types.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using a substituted dichlorophenol derivative and 2-methylpropanoyl chloride, catalyzed by Lewis acids like AlCl₃. Key parameters include anhydrous conditions, controlled temperature (0–5°C to minimize side reactions), and stoichiometric ratios to prevent over-acylation. Post-synthesis purification via column chromatography is recommended to isolate the product .
- Comparison : Unlike simpler analogs (e.g., 1-(4-Chlorophenyl)-2-methylpropan-1-one), the 2,5-dichloro-4-hydroxyphenyl group introduces steric and electronic challenges, requiring slower addition rates of the acyl chloride to avoid polymerization .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and confirm its purity?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for dichlorophenyl) and hydroxyl protons (broad signal at δ 5–6 ppm). The methyl groups on the propanone backbone appear as singlets (δ 1.2–1.5 ppm).
- IR : Confirm ketone (C=O stretch ~1700 cm⁻¹) and hydroxyl (O–H stretch ~3200 cm⁻¹).
- MS : Molecular ion peak at m/z 248 (C₁₀H₉Cl₂O₂) with fragmentation patterns indicating loss of Cl or CH₃ groups.
Q. What are the key physicochemical properties (solubility, stability) influencing experimental design?
- Answer : The compound is lipophilic (logP ~2.8) with limited water solubility, necessitating organic solvents (e.g., DMSO, ethanol) for biological assays. Stability studies show susceptibility to photodegradation; store in amber vials at –20°C. The hydroxyl group enhances hydrogen-bonding potential, affecting crystallization behavior .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction is critical for confirming the dichlorophenyl orientation and ketone geometry. Use SHELXL for refinement, accounting for disorder in the chloro-substituents. Challenges include low crystal quality due to polar hydroxyl groups; optimize crystallization via slow evaporation in ethyl acetate/hexane mixtures .
- Data Contradiction : Discrepancies in bond angles (e.g., C–Cl vs. C–O) may arise from electron-density artifacts. Validate using Hirshfeld surface analysis to assess intermolecular interactions .
Q. What strategies mitigate steric hindrance during nucleophilic substitution reactions at the 4-hydroxyphenyl position?
- Answer : The 2,5-dichloro substituents create steric bulk, limiting access to the hydroxyl group. Employ bulky protecting groups (e.g., TBDMS) before substitution. Microwave-assisted synthesis (60–80°C, 30 min) enhances reaction efficiency with hindered nucleophiles (e.g., Grignard reagents) .
Q. How does this compound interact with cytochrome P450 enzymes, and what methodological frameworks assess its inhibitory potential?
- Answer : The dichlorophenyl moiety may act as a competitive inhibitor. Use fluorescence-based assays with recombinant CYP3A4/2D6 isoforms and LC-MS/MS to monitor metabolite suppression (e.g., testosterone 6β-hydroxylation). Compare IC₅₀ values with analogs (e.g., 4-fluorophenyl derivatives) to elucidate halogen-dependent activity .
Q. What computational methods predict the compound’s hydrogen-bonding patterns in supramolecular assemblies?
- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model intermolecular interactions. Graph-set analysis (e.g., Etter’s rules) classifies hydrogen-bond motifs (e.g., R₂²(8) rings) observed in crystalline phases. MD simulations assess solvent effects on dimerization .
Comparative Analysis of Structural Analogs
| Compound Name | Structural Difference | Key Property Differences |
|---|---|---|
| 1-(4-Chlorophenyl)-2-methylpropan-1-one | Single Cl, no 2,5-substituents | Lower steric hindrance; higher solubility |
| 1-(3,5-Dichloro-4-hydroxyphenyl)-1-tridecanone | Longer alkyl chain | Enhanced lipophilicity (logP ~5.2) |
| 1-(4-Fluorophenyl)-2-methylpropan-1-one | Fluorine substituent | Higher metabolic stability |
Data Contradiction Resolution Example
Issue : Conflicting reports on the compound’s antimicrobial efficacy.
Resolution :
- Experimental Design : Standardize broth microdilution assays (CLSI guidelines) against S. aureus and E. coli. Control for solvent (DMSO ≤1% v/v).
- Analysis : Discrepancies may arise from hydroxyl group deprotonation at pH >7, reducing membrane permeability. Adjust buffer pH (5.5–6.5) and validate via zeta potential measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
